molecular formula C10H6Cl2N2O B8526979 4,6-Dichloro-5-hydroxy-2-phenylpyrimidine

4,6-Dichloro-5-hydroxy-2-phenylpyrimidine

Cat. No. B8526979
M. Wt: 241.07 g/mol
InChI Key: SCFRGXMGBHJKCS-UHFFFAOYSA-N
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Patent
US04648896

Procedure details

15.3 g of 4,6-dichloro-5-methoxy-2-phenylpyrimidine and 30 ml of 25% boron trichloride solution in methylene chloride are heated at 40° C. in a bomb tube for 15 hours. The reaction mixture is subsequently added dropwise to a mixture of methanol and methylene chloride (1:1), and then diluted with ice-water. The organic phase is separated, and the aqueous phase is extracted with methylene chloride. The combined organic phases are concentrated by evaporation and chromatographed on silica gel to thus obtain 8.7 g of 4,6-dichloro-5-hydroxy-2-phenylpyrimidine, m.p. 138°-140° C. (compound No. 34).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8]C)=[C:6]([Cl:10])[N:5]=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:3]=1.B(Cl)(Cl)Cl.CO>C(Cl)Cl>[Cl:10][C:6]1[C:7]([OH:8])=[C:2]([Cl:1])[N:3]=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:5]=1

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1OC)Cl)C1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel to thus obtain 8.7 g of 4,6-dichloro-5-hydroxy-2-phenylpyrimidine, m.p. 138°-140° C. (compound No. 34)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.